N-phenyl-N'-[2-(phenylthio)phenyl]urea
Description
N-phenyl-N'-[2-(phenylthio)phenyl]urea is a urea derivative characterized by a phenylthio (C₆H₅S-) substituent at the 2-position of the N'-phenyl ring. Urea derivatives are widely studied for their biological activities, particularly in anticancer and agrochemical applications.
Properties
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCREYXHWFLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Urea Derivatives
Phenyl 4-(2-Oxoimidazolidin-1-yl)-Benzenesulfonates (PIB-SOs)
- Structure: Incorporates an imidazolidinone ring and benzenesulfonate group.
- Activity: Antiproliferative activity in the low nanomolar range, G₂/M phase arrest, and colchicine-binding site inhibition .
- Key Difference: The imidazolidinone ring in PIB-SOs enhances microtubule disruption, whereas the phenylthio group in the target compound may alter binding kinetics or solubility due to sulfur’s lipophilicity .
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
- Structure : Features a chloroethyl group (alkylating agent) and methylthio substituent.
- Activity: Potential alkylating activity for DNA crosslinking, common in chemotherapeutics.
- Key Difference : The chloroethyl group confers cytotoxic alkylation, while the target compound’s phenylthio group may prioritize selective protein interactions over DNA damage .
MCT4 Inhibitors (e.g., N-phenyl-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea)
- Structure : Contains imidazolyl-pyrimidine substituents.
- Activity: Selective inhibition of monocarboxylate transporter 4 (MCT4) for cancer treatment.
Agrochemical Ureas
Fenuron (N,N-dimethyl-N'-phenylurea)
- Structure : Simple urea with N,N-dimethyl and phenyl groups.
- Activity : Herbicide, inhibiting photosynthesis.
- Key Difference : Lack of sulfur substituents reduces lipophilicity and shifts activity from medicinal to agrochemical applications .
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)
- Structure : Includes an isopropylphenyl group.
- Activity : Selective herbicide targeting photosystem II.
- Key Difference: The isopropyl group enhances soil persistence, whereas the phenylthio group may confer metabolic stability or novel binding modes .
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